H-Tyr-Arg-Gly-Asp-Ser-OH

描述

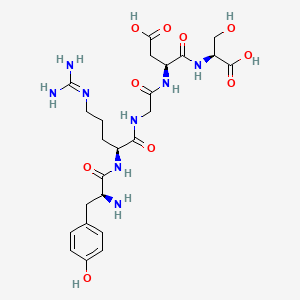

H-Tyr-Arg-Gly-Asp-Ser-OH is a peptide sequence composed of five amino acids: tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser) This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling pathways

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Arg-Gly-Asp-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group . The side chains of the amino acids are protected with appropriate groups to prevent unwanted reactions during the synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

化学反应分析

Types of Reactions

H-Tyr-Arg-Gly-Asp-Ser-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be selectively oxidized using reagents like Dess-Martin periodinane.

Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.

Substitution: The peptide can undergo substitution reactions, particularly at the arginine and aspartic acid residues.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dimethyl sulfoxide (DMSO) at mild temperatures.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .

科学研究应用

Chemistry

- Peptide Synthesis : H-Tyr-Arg-Gly-Asp-Ser-OH serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows researchers to create complex peptides by sequentially adding amino acids to a growing chain anchored to a solid support.

Biology

- Cell Adhesion Studies : The peptide is instrumental in investigating integrin-mediated signaling pathways. Its structure mimics natural ligands that bind to integrins on cell surfaces, facilitating studies on cell adhesion and migration .

- Tissue Engineering : this compound has been utilized in developing scaffolds that promote cell attachment and proliferation, enhancing tissue regeneration processes .

Medicine

- Wound Healing : Research indicates that this peptide can enhance wound healing by promoting cell migration and proliferation at injury sites. Its ability to mimic extracellular matrix components makes it a candidate for therapeutic applications in regenerative medicine .

- Cancer Therapy : this compound has shown promise in targeting tumor cells. For instance, functionalizing hydrogels with this peptide can inhibit pro-tumorigenic signals while promoting the attachment of therapeutic agents to cancer cells .

Materials Science

- Biomaterials Development : The peptide is used in creating biomaterials that improve cell attachment and growth. For example, it has been incorporated into polyhydroxyalkanoate nanofibrous scaffolds to enhance Schwann cell interactions during nerve regeneration .

Case Study 1: Functionalized Hydrogels for Glioblastoma Treatment

A study demonstrated the use of RGDS (a variant of the peptide) functionalized hydrogel to create a matrix that promotes glioblastoma cell attachment while inhibiting tumorigenic signals. The hydrogel exhibited viscoelastic properties similar to brain tissue, facilitating desired cellular interactions without promoting tumor growth .

Case Study 2: Dual-targeting Liposomes

Research involving dual-targeting liposomes that incorporate this compound showed enhanced tumor targeting capabilities. These liposomes selectively released their contents in acidic environments typical of tumor tissues, demonstrating significant antitumor efficacy both in vitro and in vivo .

作用机制

The mechanism of action of H-Tyr-Arg-Gly-Asp-Ser-OH involves its interaction with specific cell surface receptors, such as integrins. These interactions trigger signaling pathways that regulate cell adhesion, migration, and proliferation . The peptide’s ability to bind to integrins is primarily due to the presence of the arginine-glycine-aspartic acid (RGD) sequence, which is a known integrin-binding motif.

相似化合物的比较

Similar Compounds

H-Gly-Arg-Gly-Asp-Ser-OH: Similar in structure but lacks the tyrosine residue.

H-Tyr-Gly-Arg-Asp-Ser-OH: Similar but with a different sequence order.

H-Tyr-Arg-Gly-Asp-Gly-OH: Similar but with glycine instead of serine at the C-terminus.

Uniqueness

H-Tyr-Arg-Gly-Asp-Ser-OH is unique due to the presence of both tyrosine and the RGD sequence. The tyrosine residue can undergo specific chemical modifications, adding versatility to the peptide’s applications . Additionally, the RGD sequence is crucial for its role in cell adhesion and signaling, making it a valuable tool in biomedical research .

生物活性

H-Tyr-Arg-Gly-Asp-Ser-OH, often referred to by its single-letter code YRGDS, is a pentapeptide that exhibits significant biological activity, particularly in the context of cell adhesion and signaling pathways. This peptide contains the Arg-Gly-Asp (RGD) motif, which is well-known for its role in mediating interactions between cells and the extracellular matrix (ECM). The biological properties of this peptide have been extensively studied, revealing its potential applications in therapeutic contexts, especially in cancer treatment and tissue engineering.

-

Cell Adhesion and Migration :

- The RGD sequence within this compound facilitates cell adhesion by binding to integrins, a class of cell surface receptors. This interaction promotes cell spreading and migration, which are critical processes in wound healing and tissue regeneration .

- Studies have demonstrated that peptides containing the RGD motif can inhibit melanoma cell attachment to fibronectin, a key ECM protein, thereby reducing tumor cell spread .

- Inhibition of Growth Factors :

- Polymer Conjugation Effects :

Study 1: Polymer-Conjugated Peptides

In a study involving polymer-conjugated RGD peptides, it was found that this compound retained its biological activity even after being chemically modified. The conjugation improved the peptide's stability in vivo and prolonged its circulation time to over 10 hours in mouse models. This suggests that polymer conjugation could be a viable strategy for developing long-lasting therapeutic agents based on this peptide .

Study 2: Cell Adhesion Assays

Research examining the effects of this compound on human foreskin fibroblasts (HFFs) showed that the peptide supported cell adhesion and spreading independently of serum proteins when immobilized on surfaces. This finding indicates its potential utility in developing biomaterials for tissue engineering applications where controlled cell behavior is desired .

Data Table: Summary of Biological Activities

Research Findings

The biological activity of this compound has been supported by various studies that highlight its role in mediating cellular interactions and influencing growth factor signaling pathways. The peptide's ability to inhibit TGFβ1 is particularly noteworthy as it opens avenues for therapeutic interventions in fibrotic diseases and cancers where TGFβ1 is implicated.

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGHBUVWQJECJ-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。